molecular formula C20H26N2O7 B1194750 Myxochlin A

Myxochlin A

Cat. No. B1194750
M. Wt: 406.4 g/mol
InChI Key: PMQYPRBUOFBEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myxochlin A is a member of salicylamides.

Scientific Research Applications

Siderophore Formation in Myxobacteria

Myxochelin A is known for its role in siderophore formation in myxobacteria, specifically in strains like Stigmatella aurantiaca and Sorangium cellulosum. These catecholate-type siderophores are crucial in iron chelation, a vital process for bacterial growth. The biosynthetic pathways and gene clusters involved in myxochelin A production have been explored in depth, revealing insights into the biochemistry of myxobacterial iron acquisition (Gaitatzis, Kunze, & Müller, 2005).

Iron-Chelating Properties

Discovered in the myxobacterium Angiococcus disciformis, myxochelin A is a catechole siderophore with the ability to chelate iron. Its production is significantly boosted in low iron environments. While it exhibits weak antibacterial activity, its primary significance lies in its iron-chelation properties, which are essential for microbial metabolic processes (Kunze et al., 1989).

Enzymatic Promiscuity and 5-Lipoxygenase Inhibition

Myxochelin A has been identified as a potent inhibitor of human 5-lipoxygenase (5-LO), an enzyme involved in inflammation and immune response. The enzyme's inhibition by myxochelins does not correlate directly with their iron-binding capacity, indicating a distinct mechanism of action. This discovery opens potential applications in treating conditions involving 5-LO, such as inflammatory diseases (Korp et al., 2015).

Antimetastatic Potential

Investigations into myxochelin A have shown its potential as an inhibitor of tumor cell invasion. Its efficacy against murine colon 26-L5 carcinoma cells and its ability to inhibit matrix metalloproteinases, particularly MMP-2 and MMP-9, highlight its promise as a candidate for antimetastatic therapy (Miyanaga et al., 2009).

Novel Derivatives and Biological Functions

New compounds, termed myxochelins N and O, have been discovered as derivatives of myxochelin A. These compounds, identified in the terrestrial myxobacterium Archangium sp., exhibit structural variations and may have distinct biological functions, underscoring the diversity and potential of myxochelin derivatives in various applications (Wang et al., 2021).

Antitumor Activity

Myxochelin A, isolated from Nonomuraea pusilla, has demonstrated significant inhibitory effects on the invasion of carcinoma cells at non-cytotoxic concentrations. This finding positions myxochelin A as a potential antitumor agent, particularly in the context of its S-configuration, which was determined to be critical for its bioactivity (Miyanaga et al., 2006).

properties

Product Name

Myxochlin A

Molecular Formula

C20H26N2O7

Molecular Weight

406.4 g/mol

IUPAC Name

N-[5-[[(2,3-dihydroxyphenyl)-hydroxymethyl]amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide

InChI

InChI=1S/C20H26N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,20,22-27,29H,1-2,5,10-11H2,(H,21,28)

InChI Key

PMQYPRBUOFBEAY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CO)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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